Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate
Description
Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate (CAS: 1624260-83-8) is a hydrazine dicarboxylate derivative characterized by a 2-methylbenzyl substituent at the hydrazine nitrogen. Its molecular formula is C₁₈H₂₈N₂O₄, with a molecular weight of 336.43 . This compound belongs to a broader class of hydrazine-1,2-dicarboxylates, which are widely used as intermediates in organic synthesis, catalysis, and medicinal chemistry due to their stability and tunable reactivity. Below, we provide a detailed comparison with structurally analogous compounds, emphasizing substituent effects, synthetic methodologies, physicochemical properties, and applications.
Properties
IUPAC Name |
tert-butyl N-[(2-methylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13-10-8-9-11-14(13)12-20(16(22)24-18(5,6)7)19-15(21)23-17(2,3)4/h8-11H,12H2,1-7H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBVZUDSHDRONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118797 | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(2-methylphenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-83-8 | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(2-methylphenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(2-methylphenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters. One common method involves the reaction of di-tert-butyl hydrazodicarboxylate with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 2-methylbenzyl group in the target compound provides moderate steric hindrance, whereas the bicyclo[1.1.1]pentyl substituent introduces significant strain and rigidity .
- Electronic Effects : Electron-withdrawing groups (e.g., tosyl in ) increase electrophilicity, while ether rings (e.g., tetrahydrofuran-2-yl in ) enhance polarity.
- Functional Diversity : Boron-containing analogs (e.g., MIDA-boryl in ) enable unique reactivity in Suzuki-Miyaura couplings.
Comparison :
- Catalysis : Transition-metal catalysts (e.g., Mn, Pd) are critical for strained or complex substituents (e.g., bicyclo systems) , while photochemical methods enable ether functionalization .
- Yield : Tosyl derivatives achieve higher yields (84%) compared to bicyclo analogs (83%) due to fewer steric challenges .
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
- Target Compound: No NMR data is provided in the evidence, but analogous 2-methylbenzyl protons in related compounds resonate at δ 7.0–7.3 ppm (aromatic) and δ 2.4 ppm (methyl) .
- Tosyl Derivative : Aromatic protons appear at δ 8.00 (d, J = 8.0 Hz) and δ 7.33 (d, J = 8.1 Hz), with tert-butyl groups at δ 1.51 and 1.40 ppm .
- Bicyclo Derivative : Unique upfield shifts for strained bicyclic protons (δ 3.0–4.0 ppm) .
Optical Activity
- (R)-Di-tert-butyl 1-[2-(ethoxycarbonyl)-1-oxo-inden-2-yl]hydrazine-1,2-dicarboxylate : Exhibits [α]D²⁸ = −42.40 (55% ee), indicating chirality at the indenyl group .
Solubility and Stability
- Ether-containing derivatives (e.g., tetrahydrofuran-2-yl) show improved solubility in polar solvents like EtOAc .
- Tosyl derivatives are stable under acidic conditions due to electron-withdrawing effects .
Reactivity
- Target Compound : Likely participates in nucleophilic substitutions or cross-couplings via the benzyl group.
- Bicyclo Derivative : Used to synthesize 1-bicyclo[1.1.1]pentylamine, a bioisostere for tert-butyl groups in drug design .
- MIDA-boryl Derivative : Enables boron-mediated cross-couplings for C–C bond formation .
Biological Activity
Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate is a chemical compound with a unique structure that includes two tert-butyl groups and a hydrazine moiety. This compound is primarily utilized in synthetic organic chemistry, where it acts as a protected hydrazine source. Its biological activity, however, remains less explored compared to its synthetic applications.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.43 g/mol
- Appearance : White crystalline powder at room temperature
The compound's structure allows for selective reactions in organic synthesis, particularly due to the presence of the hydrazine core, which can act as a nucleophile in various reactions.
Biological Activity Overview
While this compound does not have a direct role in biological systems, its derivatives and related compounds have shown potential biological activities. The hydrazine moiety is known for its reactivity and has been studied for various biological applications, including antimicrobial and anticancer activities.
Related Compounds and Their Activities
Several compounds related to this compound have been investigated for their biological activities. Here are some notable examples:
The mechanism of action for compounds containing hydrazine groups typically involves the formation of reactive intermediates that can interact with various biological targets. For instance, hydrazines can form adducts with electrophilic centers in biomolecules, potentially leading to therapeutic effects or toxicity depending on the context.
Case Studies
-
Synthesis of Oxadiazole Derivatives :
A study focused on synthesizing 1,3,4-oxadiazole derivatives from hydrazines demonstrated their potential as anti-inflammatory agents. The derivatives exhibited significant activity against various inflammatory pathways, suggesting that similar modifications to this compound could yield biologically active compounds . -
Antimicrobial Studies :
Research on di-tert-butyl hydrazine derivatives indicated promising antimicrobial activities against several bacterial strains. These findings support the hypothesis that the structural features of this compound could be optimized for enhanced biological activity .
Q & A
Q. What are the established synthetic routes for Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution or hydrazination reactions. A scalable method involves reacting [1.1.1]propellane with di-tert-butyl azodicarboxylate under Mn(dpm)₃ catalysis, followed by reduction (e.g., phenylsilane) to yield hydrazine intermediates. Key steps include:
- Reagents : Di-tert-butyl azodicarboxylate, [1.1.1]propellane, Mn(dpm)₃ catalyst.
- Conditions : Inert atmosphere (N₂), ambient temperature, 12–24 hours.
- Purification : Column chromatography (hexane/EtOAc) or recrystallization.
Yield optimization requires stoichiometric control (1:1.1 molar ratio of hydrazine precursor to oxidant) and low temperatures (-5–5°C) to minimize side reactions .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) identify substituents and stereochemistry. For example, tert-butyl groups appear as singlets at δ ~1.4–1.5 ppm, while aromatic protons from the 2-methylbenzyl moiety resonate at δ 7.0–7.5 ppm .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.0172 Å, b = 7.8365 Å, c = 17.2076 Å, β = 103.772°. Hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes the lattice .
- HRMS : Confirms molecular weight (e.g., calculated m/z 514.2336, observed 514.2343) .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective functionalization of this hydrazine derivative?
The hydrazine moiety acts as a nucleophile, participating in:
- Oxidation/Reduction : Controlled oxidation with H₂O₂ forms azo derivatives, while LiAlH₄ reduces the hydrazine to amines.
- Hydrosulfonylation : Sulfinic acids react with azodicarboxylates under metal-free conditions, forming sulfonylhydrazines via radical intermediates (confirmed by EPR). Stereoselectivity is influenced by steric hindrance from tert-butyl groups .
- Asymmetric Amination : Chiral benzimidazole-derived guanidines catalyze α-amination of 1,3-dicarbonyl compounds, achieving up to 91% enantiomeric excess (ee) when using chiral HPLC (Chiralpak IA column, hexane/EtOH) .
Q. How do steric and electronic properties of the 2-methylbenzyl group influence reactivity in cross-coupling reactions?
- Steric Effects : The 2-methyl substituent increases steric bulk, slowing nucleophilic attack at the benzylic position. This is observed in Suzuki-Miyaura couplings, where bulky ligands (e.g., SPhos) improve yields .
- Electronic Effects : Electron-donating methyl groups enhance stability of intermediates in Ullmann-type reactions. Computational studies (DFT) show reduced activation energy for C–N bond formation compared to unsubstituted analogs .
Q. What strategies resolve data contradictions in crystallographic vs. solution-phase structural analyses?
- Dynamic NMR : Detects conformational flexibility (e.g., rotation of tert-butyl groups) that may differ from solid-state structures.
- Variable-Temperature XRD : Resolves disorder in crystal lattices caused by flexible hydrazine chains.
- Correlation Tables : Compare experimental bond lengths/angles (e.g., C–N = 1.45 Å in XRD) with DFT-optimized geometries to identify outliers .
Methodological Considerations
Q. Table 1: Key Analytical Parameters for this compound
| Parameter | Method | Typical Data | Reference |
|---|---|---|---|
| Melting Point | DSC | 93.5–95°C | [5] |
| Specific Rotation | Polarimetry ([α]D²⁰) | +66.1° (c 1.0, CH₂Cl₂) | [5, 13] |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IB) | 90:10 hexane/IPA, tR = 5.0 min (major) | [5, 13] |
| Hydrogen Bonding | XRD | N–H⋯O (2.89 Å), O–H⋯O (2.76 Å) | [4] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
